molecular formula C16H18N4O8S2 B11643880 N,N'-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide)

N,N'-ethane-1,2-diylbis(4-methyl-3-nitrobenzenesulfonamide)

Cat. No.: B11643880
M. Wt: 458.5 g/mol
InChI Key: YBUJVBMTOXPZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N-[2-(4-METHYL-3-NITROBENZENESULFONAMIDO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[2-(4-METHYL-3-NITROBENZENESULFONAMIDO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, including nitration, sulfonation, and coupling reactions. The nitration of 4-methylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The sulfonation step involves the reaction of the nitrated product with chlorosulfonic acid, followed by coupling with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[2-(4-METHYL-3-NITROBENZENESULFONAMIDO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted sulfonamides can be obtained.

Scientific Research Applications

4-METHYL-N-[2-(4-METHYL-3-NITROBENZENESULFONAMIDO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of sulfonamide groups.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[2-(4-METHYL-3-NITROBENZENESULFONAMIDO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrobenzenesulfonamide: A simpler analog with similar functional groups but lacking the extended ethyl linkage.

    4-Methyl-3-nitrobenzenesulfonyl chloride: Another related compound used in organic synthesis.

Uniqueness

4-METHYL-N-[2-(4-METHYL-3-NITROBENZENESULFONAMIDO)ETHYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to its dual nitro and sulfonamide functionalities, which confer distinct chemical reactivity and potential biological activity. The presence of both groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H18N4O8S2

Molecular Weight

458.5 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methyl-3-nitrophenyl)sulfonylamino]ethyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C16H18N4O8S2/c1-11-3-5-13(9-15(11)19(21)22)29(25,26)17-7-8-18-30(27,28)14-6-4-12(2)16(10-14)20(23)24/h3-6,9-10,17-18H,7-8H2,1-2H3

InChI Key

YBUJVBMTOXPZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.